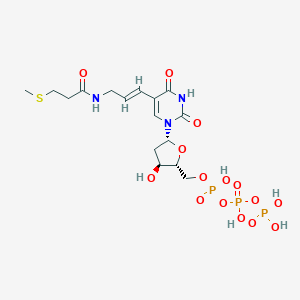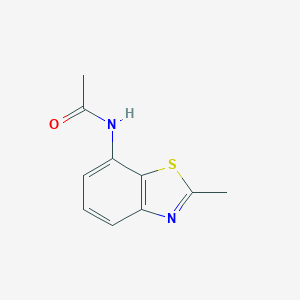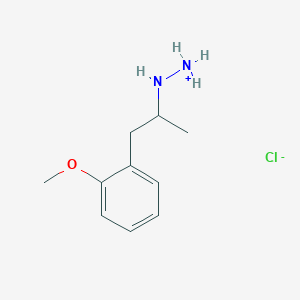
1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride, also known as MEM, is a chemical compound that has been studied extensively for its potential applications in scientific research. MEM is a hydrazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mécanisme D'action
The mechanism of action of 1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride is not fully understood, but it is thought to involve the inhibition of MAO-B, one of the two isoforms of the enzyme. This inhibition leads to an increase in the levels of neurotransmitters such as dopamine, which can have a range of effects on the brain and body.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride are complex and varied. In addition to its effects on neurotransmitter levels, 1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been shown to have anti-inflammatory properties, as well as antioxidant and neuroprotective effects. It has also been studied for its potential applications in the treatment of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride as a research tool is its potent and selective inhibition of MAO-B. This makes it a valuable tool for studying the role of this enzyme in various physiological and behavioral processes. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are many potential future directions for research on 1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride and its applications in scientific research. Some possible areas of focus include further studies of its mechanisms of action, its potential applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's, and its use as a tool for studying the role of neurotransmitters in various physiological and behavioral processes. Additionally, there is a need for further research into the safety and toxicity of 1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride, as well as its potential side effects and interactions with other drugs and compounds.
Méthodes De Synthèse
The synthesis of 1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride involves the reaction of o-methoxyphenylacetonitrile with hydrazine hydrate in the presence of a catalyst such as palladium on carbon. The resulting product is then purified through a series of recrystallization steps to yield the final product as a white crystalline powder.
Applications De Recherche Scientifique
1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been studied extensively for its potential applications in scientific research. In particular, it has been shown to be a potent inhibitor of monoamine oxidase (MAO), an enzyme that plays a key role in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, 1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride can increase the levels of these neurotransmitters in the brain, leading to a variety of physiological and behavioral effects.
Propriétés
Numéro CAS |
102571-01-7 |
|---|---|
Nom du produit |
1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride |
Formule moléculaire |
C10H17ClN2O |
Poids moléculaire |
216.71 g/mol |
Nom IUPAC |
[1-(2-methoxyphenyl)propan-2-ylamino]azanium;chloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-8(12-11)7-9-5-3-4-6-10(9)13-2;/h3-6,8,12H,7,11H2,1-2H3;1H |
Clé InChI |
IPCMQFBXJUKPBI-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1OC)N[NH3+].[Cl-] |
SMILES canonique |
CC(CC1=CC=CC=C1OC)N[NH3+].[Cl-] |
Synonymes |
[1-(2-methoxyphenyl)propan-2-ylamino]azanium chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



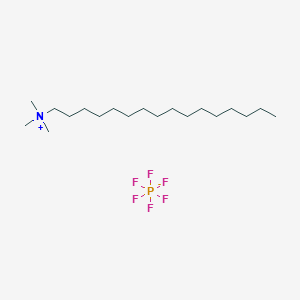
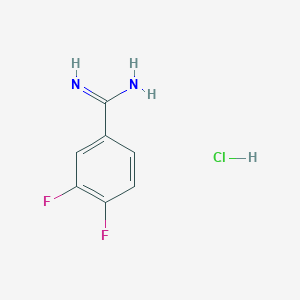
![[2,2':6',2''-Terpyridine]-4'-carbaldehyde](/img/structure/B12096.png)
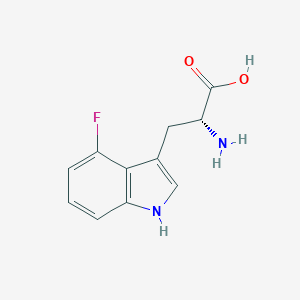
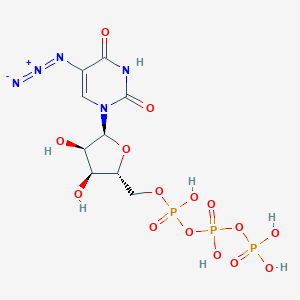
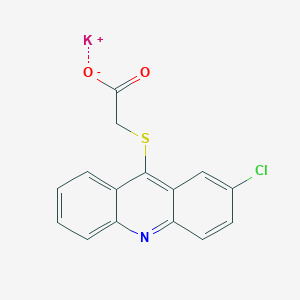
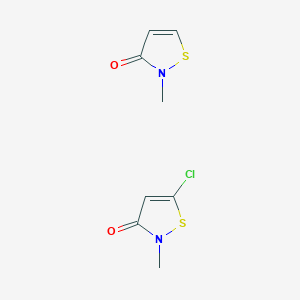
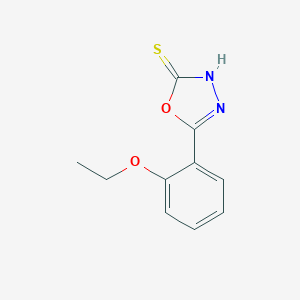
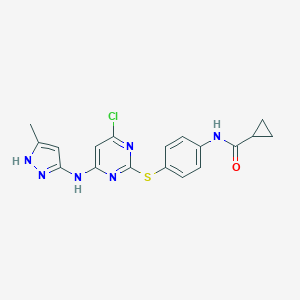
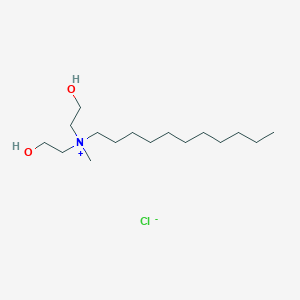
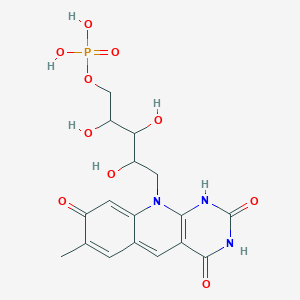
![(E)-6-Methyl-8-[(4Z,6Z,8Z,17E,27E,31E)-22,25,26-trihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]non-7-enoic acid](/img/structure/B12116.png)
